Cyclobenzaprine-d6 (hydrochloride)
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Overview
Description
Cyclobenzaprine-d6 (hydrochloride) is a deuterated form of cyclobenzaprine hydrochloride, a tricyclic amine salt. Cyclobenzaprine hydrochloride is commonly used as a muscle relaxant to treat muscle spasms associated with acute musculoskeletal conditions. The deuterated form, Cyclobenzaprine-d6 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolism of cyclobenzaprine due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cyclobenzaprine-d6 (hydrochloride) involves the synthesis of cyclobenzaprine followed by the incorporation of deuterium atoms. The synthesis of cyclobenzaprine typically starts with the formation of the tricyclic structure through a series of organic reactions, including Friedel-Crafts acylation and subsequent cyclization. The deuterium atoms are then introduced through a deuterium exchange reaction, where hydrogen atoms in the cyclobenzaprine molecule are replaced with deuterium.
Industrial Production Methods
Industrial production of Cyclobenzaprine-d6 (hydrochloride) involves large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and purity. The process includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified through crystallization and other separation techniques to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Cyclobenzaprine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert cyclobenzaprine-d6 to its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom or aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of cyclobenzaprine-d6.
Reduction: Reduced forms of cyclobenzaprine-d6.
Substitution: Substituted cyclobenzaprine-d6 derivatives with various functional groups.
Scientific Research Applications
Cyclobenzaprine-d6 (hydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cyclobenzaprine in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their impact on cyclobenzaprine metabolism.
Analytical Chemistry: Employed in mass spectrometry to improve the accuracy and sensitivity of detection.
Mechanism of Action
Cyclobenzaprine-d6 (hydrochloride) exerts its effects by acting as a centrally-acting skeletal muscle relaxant. It is pharmacologically related to tricyclic antidepressants and works by reducing tonic somatic motor activity, influencing both alpha and gamma motor neurons. The exact mechanism of action is not fully elucidated, but it is believed to involve antagonism of muscarinic receptors, serotonin receptors, and histamine receptors .
Comparison with Similar Compounds
Cyclobenzaprine-d6 (hydrochloride) can be compared with other muscle relaxants such as:
Tizanidine: Another muscle relaxant that works by inhibiting presynaptic motor neurons.
Baclofen: A muscle relaxant that acts on GABA receptors to reduce muscle spasticity.
Methocarbamol: A centrally acting muscle relaxant with a different mechanism of action.
Uniqueness
Cyclobenzaprine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis using mass spectrometry, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C20H22ClN |
---|---|
Molecular Weight |
317.9 g/mol |
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3,2D3; |
InChI Key |
VXEAYBOGHINOKW-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.